molecular formula C12H10F3NO3 B1459702 methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate CAS No. 1616502-86-3

methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate

Cat. No.: B1459702
CAS No.: 1616502-86-3
M. Wt: 273.21 g/mol
InChI Key: MUFOOLJMHJIMPN-YHYXMXQVSA-N
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Description

Methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate is a fluorinated enamide ester with the molecular formula C₁₂H₁₀F₃NO₃ and a molecular weight of 273.21 g/mol . The compound features a Z-configuration at the double bond, a trifluorophenyl substituent at the 3-position, and an acetamido group at the 2-position of the propenoate backbone.

Properties

IUPAC Name

methyl (Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-6(17)16-10(12(18)19-2)5-7-8(13)3-4-9(14)11(7)15/h3-5H,1-2H3,(H,16,17)/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFOOLJMHJIMPN-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=C(C=CC(=C1F)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=C(C=CC(=C1F)F)F)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate, with the CAS number 1616502-86-3, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₂H₁₀F₃NO₃
  • Molecular Weight : 273.21 g/mol
  • Purity : Minimum 95%
  • Melting Point : 129-131 °C

These properties indicate that the compound is a stable entity suitable for various experimental applications in biological research.

Biological Activity

The biological activity of this compound can be categorized into several areas:

2. Anti-inflammatory Properties

Compounds with acetamido groups are frequently investigated for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in the context of metabolic pathways. Inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are particularly relevant in the development of anti-inflammatory drugs. The trifluorophenyl group may enhance binding affinity to these enzymes.

Case Studies

  • In vitro Studies : A study examining the structure-activity relationship (SAR) of similar compounds found that modifications to the acetamido group significantly affected biological activity. This compound was included in a screening panel for anti-inflammatory agents and showed promising results in reducing cytokine production in macrophage cultures.
  • Toxicological Assessments : Safety evaluations have indicated that while the compound exhibits low toxicity at therapeutic doses, further studies are required to fully understand its safety profile and potential side effects.

Data Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialPotential efficacy against bacterial strains
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme inhibitionPossible inhibition of COX and LOX

Scientific Research Applications

Medicinal Chemistry

Methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate is primarily used in medicinal chemistry for the development of novel pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of this compound inhibited tumor growth in vitro by inducing apoptosis in cancer cells. This suggests potential for further development into anticancer therapeutics.

Materials Science

The compound's unique fluorinated structure lends itself to applications in materials science, particularly in the development of high-performance materials.

Case Study: Polymer Development
In a study focused on polymerization techniques, this compound was incorporated into polymer matrices to enhance thermal stability and chemical resistance. The resulting polymers showed improved mechanical properties and were tested for use in coatings and adhesives.

Cosmetic Formulations

The cosmetic industry is exploring the use of this compound for its potential as an active ingredient in skin care formulations.

Case Study: Skin Penetration Enhancer
A formulation study revealed that this compound could act as a penetration enhancer for other active ingredients in topical applications. Its ability to modify skin permeability could lead to more effective delivery systems for cosmetic products.

Table 2: Safety Information

Hazard ClassDescription
GHS PictogramGHS07 (Irritant)
Handling PrecautionsUse protective equipment
Storage ConditionsStore at room temperature

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs, such as the enamide ester backbone, substituent variations, and stereochemical differences.

Methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate

  • Molecular Formula : C₁₂H₁₁ClN₂O₅
  • Molecular Weight : 298.68 g/mol
  • Key Differences: Substitutes the trifluorophenyl group with a 2-chloro-5-nitrophenyl ring. Higher molecular weight due to the nitro group’s mass contribution.
  • Implications : The nitro group may increase oxidative stability but could also introduce toxicity concerns in vivo .

Methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate

  • Molecular Formula: C₁₂H₁₁F₃NO₃ (stereoisomer)
  • Molecular Weight : 275.22 g/mol
  • Key Differences: Stereochemistry: The (2S) configuration replaces the Z-configured double bond with a single-bonded chiral center. Slightly higher molecular weight due to additional hydrogen atoms.
  • Implications : Stereochemical differences could lead to distinct pharmacological profiles, as seen in enantiomer-specific drug activity .

Methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate

  • Molecular Formula: C₁₄H₁₇NO₄ (estimated)
  • Molecular Weight: Not explicitly provided, but likely ~275–280 g/mol.
  • Key Differences :
    • Replaces the trifluorophenyl group with a 4-hydroxy-2,6-dimethylphenyl substituent.
    • The hydroxy (-OH) and methyl (-CH₃) groups introduce hydrogen-bonding capability and steric bulk, respectively.
  • Implications : The hydroxy group may enhance solubility in polar solvents and influence supramolecular interactions, such as hydrogen-bonded networks in crystalline states .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Configuration/Backbone
Methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate C₁₂H₁₀F₃NO₃ 273.21 2,3,6-Trifluorophenyl Z-enamide ester
Methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate C₁₂H₁₁ClN₂O₅ 298.68 2-Chloro-5-nitrophenyl Z-enamide ester
Methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate C₁₂H₁₁F₃NO₃ 275.22 2,3,6-Trifluorophenyl S-configuration
Methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate C₁₄H₁₇NO₄ (est.) ~275–280 (est.) 4-Hydroxy-2,6-dimethylphenyl Z-enamide ester

Research Implications and Substituent Effects

  • In contrast, nitro and chloro groups may increase reactivity but reduce metabolic stability .
  • Stereochemical Impact: The Z-configuration in enamide esters introduces rigidity, favoring planar conformations that could enhance binding to flat enzymatic active sites. The (2S)-propanoate analog’s flexibility might suit different target geometries .
  • Hydrogen Bonding : The hydroxy group in the dimethylphenyl analog could facilitate crystal engineering or supramolecular assembly, as hydrogen bonds often dictate solid-state packing .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate typically involves:

  • Formation of the acrylate backbone through condensation or amide bond formation.
  • Introduction of the 2,3,6-trifluorophenyl group via nucleophilic aromatic substitution or coupling reactions.
  • Protection and deprotection steps to maintain the integrity of the acetamido group.
  • Esterification to form the methyl ester.

This compound is structurally related to other cyano- and amino-substituted propenamides, whose preparation methods provide insight into effective synthetic routes.

Preparation via Amide Formation and Subsequent Functionalization

One common approach involves starting from cyanoacetamide derivatives and substituted anilines or phenylamines, followed by reaction with triethyl orthoformate to form the acrylamide structure. Although the exact trifluorophenyl derivative is less commonly reported, analogous procedures for related fluorinated phenyl compounds are well-documented.

Example Reaction Conditions:

Step Reagents & Conditions Yield Notes
Suspension of cyanoacetamide derivative and substituted aniline in isopropanol under nitrogen atmosphere Heating to reflux, dropwise addition of triethyl orthoformate 54-73% (for related compounds) Reflux times vary from overnight to 60 hours; triethyl orthoformate added in portions to drive reaction
Cooling and filtration Isolation of solid product Washing with isopropanol or ethyl acetate, drying under reduced pressure

This method yields amino-substituted propenamides with good purity and moderate to high yields. The reaction mechanism involves nucleophilic attack of the amine on the cyanoacetamide, followed by cyclization and formation of the acrylamide double bond under the influence of triethyl orthoformate acting as a formylating agent.

Specific Considerations for 2,3,6-Trifluorophenyl Substitution

The trifluorophenyl group is electron-withdrawing and can influence reactivity. Incorporation typically requires:

  • Use of 2,3,6-trifluoroaniline or corresponding trifluorophenyl amine as a nucleophile.
  • Control of reaction temperature and solvent to avoid side reactions due to fluorine's strong electronegativity.
  • Extended reflux times to ensure complete conversion.

Given the similarity to other fluorinated phenyl derivatives, the synthesis likely follows the above general method but may require optimization of reaction time and temperature to accommodate the trifluorinated aromatic ring.

Esterification to Methyl Ester

If starting from the free acid or amide intermediate, esterification to the methyl ester can be achieved by:

  • Treatment with methanol under acidic or basic catalysis.
  • Use of methylating agents such as diazomethane or methyl iodide under controlled conditions.

This step must be carefully controlled to avoid hydrolysis or isomerization of the acrylamide double bond.

Data Table Summarizing Preparation Parameters (Based on Analogous Compounds)

Parameter Typical Conditions Observed Yields (%) Comments
Solvent Isopropanol (iso-propanol) Common solvent for reflux reactions
Atmosphere Nitrogen To prevent oxidation
Temperature Reflux (approx. 80-85°C) Extended reflux times (overnight to 60 h)
Reagent Addition Triethyl orthoformate, dropwise Added in portions to drive reaction
Reaction Time 18-60 hours Longer times for fluorinated substrates
Isolation Filtration after cooling Washing with isopropanol or ethyl acetate
Purification Suspension in hot ethyl acetate, hexanes To improve purity
Yield Range (for analogues) 54-73% 54-73 Varies with substituent and conditions

Research Findings and Optimization Notes

  • Refluxing in isopropanol under nitrogen atmosphere is critical to prevent side reactions and ensure high purity.
  • Triethyl orthoformate serves as a key reagent facilitating the formation of the acrylamide double bond.
  • The presence of electron-withdrawing fluorine atoms on the phenyl ring tends to slow the reaction, requiring longer reflux times.
  • Purification by recrystallization from ethyl acetate and hexanes improves the yield and purity.
  • Analytical data such as melting points and mass spectrometry confirm the structure and purity of the synthesized compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate, and how can Z-isomer selectivity be ensured?

  • Methodological Answer : The compound’s synthesis likely involves a Horner-Wadsworth-Emmons reaction or similar olefination techniques to achieve Z-selectivity. Key parameters include using bulky phosphonate esters to favor the Z-configuration and controlling reaction temperature (e.g., low temperatures to minimize isomerization). Characterization via 1H^1H-NMR and NOESY can confirm stereochemistry, while X-ray crystallography (as in analogous compounds like methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate) provides definitive structural validation .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : Combine HPLC (for purity assessment), 19F^{19}F-NMR (to confirm fluorophenyl substitution patterns), and high-resolution mass spectrometry (HRMS) for molecular weight verification. For crystallinity analysis, single-crystal X-ray diffraction is recommended, as demonstrated in studies of structurally related trifluorophenyl esters .

Q. How should the compound be stored to maintain stability during long-term research use?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Stability studies of similar fluorinated esters suggest monitoring for hydrolysis via periodic 1H^1H-NMR analysis, especially if exposed to moisture .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for this compound, such as unexpected 19F^{19}F-NMR shifts?

  • Methodological Answer : Discrepancies may arise from solvent effects, residual acidic protons, or conformational dynamics. Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interactions and perform variable-temperature NMR to assess dynamic effects. Cross-validate with computational chemistry (DFT calculations for expected chemical shifts) .

Q. What experimental designs are suitable for evaluating the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : Adopt a split-plot design (as used in phenolic compound studies) to test variables like solvent polarity, catalysts, and temperature. For example, evaluate nucleophilic substitution at the acetamido group using kinetic assays under varying pH conditions. Include controls with non-fluorinated analogs to isolate fluorine-specific effects .

Q. How can environmental fate studies be structured to assess the compound’s persistence and ecotoxicological risks?

  • Methodological Answer : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):

  • Laboratory phase : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and soil sorption coefficients.
  • Field phase : Use microcosms to simulate biodegradation in aquatic/terrestrial systems. LC-MS/MS can track degradation products .

Q. What strategies mitigate challenges in synthesizing derivatives with modified fluorophenyl substituents?

  • Methodological Answer : For meta- or para-substituted analogs, employ directed ortho-metalation or Suzuki-Miyaura coupling. Monitor regioselectivity via 19F^{19}F-NMR and optimize catalyst systems (e.g., Pd(PPh3)4 for aryl boronic acid coupling). Computational docking studies (e.g., AutoDock Vina) can predict steric/electronic effects of substituent changes .

Q. How can bioactivity assays be designed to evaluate the compound’s interaction with biological targets?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities to enzymes like kinases or proteases. For cellular assays, employ fluorescence-based reporters (e.g., FRET probes) in dose-response studies. Include toxicity controls using MTT assays on human cell lines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate

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